molecular formula C22H28N4S B14273824 (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine CAS No. 136788-52-8

(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine

Cat. No.: B14273824
CAS No.: 136788-52-8
M. Wt: 380.6 g/mol
InChI Key: QTQMUBYSFYLKQQ-UHFFFAOYSA-N
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Description

(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine is a complex organic compound that belongs to the class of thiadiazolidines. This compound is characterized by its unique structure, which includes two butyl groups, two phenyl groups, and a thiadiazolidine ring. The presence of the thiadiazolidine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and phenyl groups with a thiadiazole derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The phenyl and butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine involves its interaction with molecular targets through its thiadiazolidine ring and phenyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl: This compound shares a similar thiadiazolidine ring structure but with different substituents.

    Cyclooctatetraene: Although structurally different, it shares some chemical reactivity with (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine.

Uniqueness

The uniqueness of this compound lies in its specific combination of butyl and phenyl groups with the thiadiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

136788-52-8

Molecular Formula

C22H28N4S

Molecular Weight

380.6 g/mol

IUPAC Name

2,4-dibutyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine

InChI

InChI=1S/C22H28N4S/c1-3-5-17-25-21(23-19-13-9-7-10-14-19)26(18-6-4-2)27-22(25)24-20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

QTQMUBYSFYLKQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CCCC

Origin of Product

United States

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